molecular formula C28H37N5O7 B14432594 Enkephalin, ala(2)-val(5)- CAS No. 78859-44-6

Enkephalin, ala(2)-val(5)-

Cat. No.: B14432594
CAS No.: 78859-44-6
M. Wt: 555.6 g/mol
InChI Key: XHDRKORKDYVTIB-HGAHBTBJSA-N
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Description

Enkephalin, ala(2)-val(5)-, also known as [D-Ala2, D-Leu5]-enkephalin, is a synthetic analog of the endogenous opioid peptide enkephalin. It is a pentapeptide composed of five amino acids: tyrosine, alanine, glycine, phenylalanine, and leucine. This compound is known for its potent and selective agonistic activity at delta-opioid receptors, making it a valuable tool in scientific research, particularly in the fields of neuroscience and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of enkephalin, ala(2)-val(5)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The N-terminal protecting group is removed to expose the amine group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of enkephalin, ala(2)-val(5)-, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Enkephalin, ala(2)-val(5)-, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Enkephalin, ala(2)-val(5)-, exerts its effects primarily through activation of delta-opioid receptors. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase, reduction of cAMP levels, and activation of protein kinase C (PKC). These events lead to the modulation of ion channels and neurotransmitter release, resulting in analgesic and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Enkephalin, ala(2)-val(5)-, is unique due to its high selectivity and potency at delta-opioid receptors, making it a valuable tool for studying delta-opioid receptor-mediated processes. Its metabolic stability also enhances its utility in various experimental settings .

Properties

CAS No.

78859-44-6

Molecular Formula

C28H37N5O7

Molecular Weight

555.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C28H37N5O7/c1-16(2)24(28(39)40)33-27(38)22(14-18-7-5-4-6-8-18)32-23(35)15-30-25(36)17(3)31-26(37)21(29)13-19-9-11-20(34)12-10-19/h4-12,16-17,21-22,24,34H,13-15,29H2,1-3H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)/t17-,21+,22+,24+/m1/s1

InChI Key

XHDRKORKDYVTIB-HGAHBTBJSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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